molecular formula C12H14ClN3O B8397542 5-chloro-N-(1H-benzimidazol-2-yl)-pentanamide

5-chloro-N-(1H-benzimidazol-2-yl)-pentanamide

Cat. No. B8397542
M. Wt: 251.71 g/mol
InChI Key: UWJBBGAXSKVYKP-UHFFFAOYSA-N
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Patent
US05364875

Procedure details

Part A. A solution of 2-amino-1H-benzimidazole (5.00 g, 57.5 mmol) and triethylamine (7.50 mL, 53.8 mmol) in ethylene dichloride (150 mL) was treated with a solution of 5-bromovaleryl chloride (5.00 mL, 37.6 mmol) in ethylene dichloride (50 mL) with stirring, for 20 hours at ambient temperature. The solution was washed with water (2×200 mL), dried over anhydrous magnesium sulfate, filtered and evaporated to afford a solid. The solid was recrystallized from methanolacetonitrile to afford pure 5-chloro-N-(1H-benzimidazol-2-yl)-pentanamide, m.p. 161°-163° C. (2.98 g, 11.8 mmol). 1H NMR (d6 -DMSO): 12.14 (1H, br s); 11.56 (1H, br s); 7.44 (2H, dd, J=5.9, 3.0 Hz); 7.08 (2H, dd, J=5.8, 2.9 Hz); 3.58 (2H, t, J=6.6 Hz); 2.49 (2H, t, J=6.9 Hz); 1.96-1.71 (4H, m). Successive crops of solid from the mother liquor proved to be 5-bromo-N-(1H-benzimidazol-2-yl)-pentanamide (2.85 g, 9.62 mmol; total yield of products 58%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.C(N(CC)CC)C.BrCC[CH2:21][CH2:22][C:23](Cl)=[O:24].[CH2:26]([Cl:29])[CH2:27]Cl>>[Cl:29][CH2:26][CH2:27][CH2:21][CH2:22][C:23]([NH:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1)=[O:24]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC2=C(N1)C=CC=C2
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
BrCCCCC(=O)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from methanolacetonitrile

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClCCCCC(=O)NC1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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